![molecular formula C18H11B B1265999 4-Bromobenzo[a]anthracène CAS No. 61921-39-9](/img/structure/B1265999.png)

4-Bromobenzo[a]anthracène

Vue d'ensemble

Description

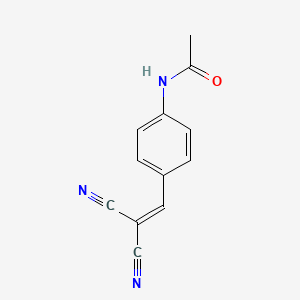

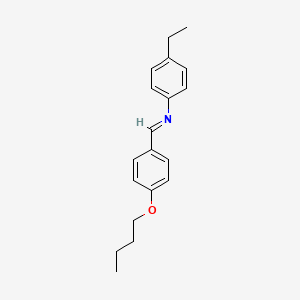

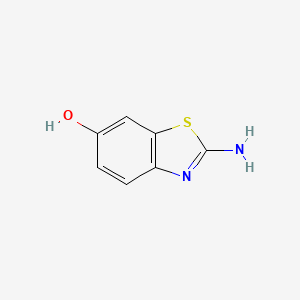

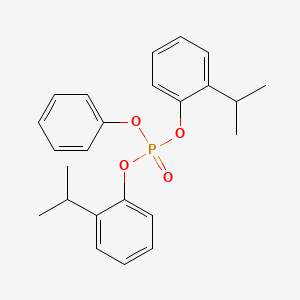

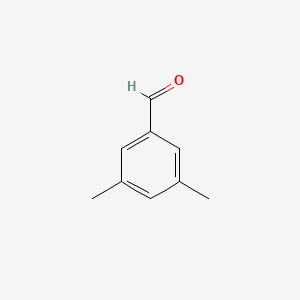

4-Bromobenzo[a]anthracene is a useful research compound. Its molecular formula is C18H11Br and its molecular weight is 307.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Bromobenzo[a]anthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromobenzo[a]anthracene including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse des colorants

Le 4-bromobenzo[a]anthracène est un précurseur important pour la synthèse des colorants . Les dérivés bromés des benzo-condensés 1,2,5-thiadiazoles, tels que le this compound, sont largement utilisés pour concevoir des matériaux photovoltaïques efficaces .

Matériaux photovoltaïques

Le composé joue un rôle significatif dans le développement des matériaux photovoltaïques . La bromation du benzo[a]anthracène aboutit au this compound, qui est obtenu sélectivement et utilisé dans la conception des matériaux photovoltaïques .

Optoélectronique

Les benzo-condensés 1,2,5-thiadiazoles, comme le this compound, sont essentiels comme blocs de construction attracteurs d'électrons dans la synthèse des colorants organiques. Ces colorants ont diverses applications en optoélectronique .

Calculs d'orbitales moléculaires

Le this compound est utilisé dans les calculs d'orbitales moléculaires basés sur la théorie de la fonctionnelle de la densité (DFT) . Ces calculs aident à étudier les états excités multi-spin des systèmes de spin π-conjugués liés à des radicaux chromophores .

Couplage d'échange de spin

Le composé est utilisé dans l'étude du couplage d'échange de spin . Le couplage d'échange intramoléculaire, la valeur de g et l'interaction de structure fine de leurs états excités dépendent du réseau de π-conjugaison (π-topologie), du type de radical et de la structure moléculaire du π-lien .

Systèmes liés chromophore-radical photoexcités

Le this compound est utilisé dans l'étude des systèmes liés chromophore-radical photoexcités . Ces systèmes présentent un intérêt actuel en chimie et en science des matériaux .

Mécanisme D'action

Target of Action

4-Bromobenzo[a]anthracene, a polycyclic aromatic hydrocarbon (PAH), primarily targets DNA and proteins within cells . It interacts with these macromolecules, leading to various cellular responses.

Mode of Action

The compound interacts with its targets through a process known as intercalation . This involves the insertion of the planar aromatic structure of 4-Bromobenzo[a]anthracene between the base pairs of DNA, causing distortions in the DNA helix that can interfere with replication and transcription processes . It also binds to proteins, altering their structure and function .

Biochemical Pathways

The biodegradation of 4-Bromobenzo[a]anthracene involves several biochemical pathways. Bacterial species such as Bacillus amyloliquefaciens have shown efficiency in biodegrading this compound to non-genotoxic metabolites . The process involves the action of various enzymes, leading to the formation of less toxic metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Bromobenzo[a]anthracene are influenced by its chemical structure. It has very low solubility in water, which affects its absorption and distribution in the body . Its metabolism involves transformation into various metabolites, some of which may be more toxic than the parent compound .

Result of Action

The interaction of 4-Bromobenzo[a]anthracene with DNA and proteins can lead to various cellular effects. It can cause DNA damage, leading to mutations and potentially contributing to carcinogenesis . It can also induce oxidative stress, leading to cellular damage .

Action Environment

The action of 4-Bromobenzo[a]anthracene is influenced by various environmental factors. Its low water solubility and strong adsorption to organic matter affect its distribution in the environment . Furthermore, its stability and persistence in the environment mean that it can remain bioactive for extended periods .

Analyse Biochimique

Biochemical Properties

4-Bromobenzo[a]anthracene plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolic activation of 4-Bromobenzo[a]anthracene. This interaction leads to the formation of reactive intermediates that can bind to DNA and proteins, causing mutations and other cellular damage. Additionally, 4-Bromobenzo[a]anthracene can interact with glutathione S-transferase, which helps in detoxifying the reactive intermediates formed during its metabolism .

Cellular Effects

4-Bromobenzo[a]anthracene has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 4-Bromobenzo[a]anthracene can lead to the activation of the aryl hydrocarbon receptor (AhR) pathway, which regulates the expression of genes involved in xenobiotic metabolism. This compound can also induce oxidative stress, leading to the activation of stress response pathways and alterations in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-Bromobenzo[a]anthracene involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Upon entering the cell, 4-Bromobenzo[a]anthracene is metabolized by cytochrome P450 enzymes to form reactive intermediates. These intermediates can form covalent adducts with DNA, leading to mutations and potential carcinogenesis. Additionally, 4-Bromobenzo[a]anthracene can inhibit or activate various enzymes involved in cellular metabolism, further contributing to its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromobenzo[a]anthracene can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromobenzo[a]anthracene can degrade into less toxic metabolites over time, reducing its genotoxic potential. Prolonged exposure to 4-Bromobenzo[a]anthracene can lead to chronic cellular damage and alterations in gene expression .

Dosage Effects in Animal Models

The effects of 4-Bromobenzo[a]anthracene vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and minor alterations in gene expression. At high doses, 4-Bromobenzo[a]anthracene can cause significant toxic effects, including DNA damage, mutations, and carcinogenesis. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxic effects .

Metabolic Pathways

4-Bromobenzo[a]anthracene is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes convert 4-Bromobenzo[a]anthracene into reactive intermediates, which can then be detoxified by glutathione S-transferase. The metabolic flux and levels of metabolites can be significantly affected by the presence of 4-Bromobenzo[a]anthracene, leading to alterations in cellular metabolism and function .

Transport and Distribution

Within cells and tissues, 4-Bromobenzo[a]anthracene is transported and distributed through interactions with various transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and toxicity. For instance, 4-Bromobenzo[a]anthracene can bind to serum albumin, facilitating its transport through the bloodstream and distribution to different tissues .

Subcellular Localization

The subcellular localization of 4-Bromobenzo[a]anthracene plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4-Bromobenzo[a]anthracene can localize to the nucleus, where it interacts with DNA and induces genotoxic effects. Additionally, it can accumulate in the endoplasmic reticulum, affecting protein synthesis and folding .

Propriétés

IUPAC Name |

4-bromobenzo[a]anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Br/c19-18-7-3-6-15-16(18)9-8-14-10-12-4-1-2-5-13(12)11-17(14)15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVKEMDEUCXCAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC=C4Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210953 | |

| Record name | Benz(a)anthracene, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61921-39-9 | |

| Record name | Benz(a)anthracene, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061921399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz(a)anthracene, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.